molecular formula C13H11BrN2O2 B14789018 4-(4-bromophenoxy)-N-methylpyridine-2-carboxamide

4-(4-bromophenoxy)-N-methylpyridine-2-carboxamide

Cat. No.: B14789018
M. Wt: 307.14 g/mol
InChI Key: HQUPUZWILWYHJR-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-N-methylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromophenoxy group attached to a pyridine ring, which is further substituted with a carboxamide group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-N-methylpyridine-2-carboxamide typically involves the reaction of 4-bromophenol with 2-chloronicotinic acid, followed by the introduction of a methylamine group. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-N-methylpyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-(4-Bromophenoxy)-N-methylpyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-N-methylpyridine-2-carboxamide is unique due to its combination of a bromophenoxy group and a pyridine carboxamide structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

4-(4-bromophenoxy)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C13H11BrN2O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,1H3,(H,15,17)

InChI Key

HQUPUZWILWYHJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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